Cas no 30480-73-0 (N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine)

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine 化学的及び物理的性質
名前と識別子
-
- BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE
- N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- 4H-1,3-thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)-
- DTXSID40368696
- 30480-73-0
- EN300-02511
- G34257
- WAY-616179
- HMS1735E14
- 2-benzylamino-5,6-dihydro-4h-1,3-thiazine
- AKOS000116033
- CS-0218939
- Z48963283
-
- MDL: MFCD03152618
- インチ: InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13)
- InChIKey: KVFOICMSGAUPBK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC2=NCCCS2
計算された属性
- せいみつぶんしりょう: 206.08792
- どういたいしつりょう: 206.08776963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 49.7Ų
じっけんとくせい
- 密度みつど: 1.16
- ふってん: 347.9°C at 760 mmHg
- フラッシュポイント: 164.2°C
- 屈折率: 1.62
- PSA: 24.39
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-02511-1.0g |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
30480-73-0 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
Enamine | EN300-02511-0.25g |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
30480-73-0 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD116239-1g |
N-Benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
30480-73-0 | 97% | 1g |
¥1449.0 | 2022-03-01 | |
Enamine | EN300-02511-0.5g |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
30480-73-0 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
TRC | B126595-50mg |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
30480-73-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN010-9227-2.5g |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
30480-73-0 | 95% | 2.5g |
$503.0 | 2023-10-28 | |
Aaron | AR0030YB-250mg |
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)- |
30480-73-0 | 95% | 250mg |
$152.00 | 2025-01-21 | |
Enamine | EN010-9227-1g |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
30480-73-0 | 95% | 1g |
$256.0 | 2023-10-28 | |
1PlusChem | 1P0030PZ-100mg |
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)- |
30480-73-0 | 95% | 100mg |
$109.00 | 2025-02-19 | |
1PlusChem | 1P0030PZ-2.5g |
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(phenylmethyl)- |
30480-73-0 | 95% | 2.5g |
$594.00 | 2025-02-19 |
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amineに関する追加情報
Introduction to BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE (CAS No. 30480-73-0) and Its Emerging Applications in Chemical Biology
The compound BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE, identified by the CAS number 30480-73-0, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The presence of a thiazin core fused with a benzyl substituent and an amine group at the 2-position creates a scaffold that is both chemically versatile and biologically relevant.
Recent advancements in medicinal chemistry have highlighted the importance of thiazin derivatives in drug discovery. The thiazin ring system, characterized by its sulfur and nitrogen atoms, is known for its ability to interact with various biological targets, including enzymes and receptors. In particular, derivatives of this class have shown promise in modulating metabolic pathways and inhibiting key enzymes involved in inflammation and cancer. The benzyl group appended to the thiazin core further enhances the molecule's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
One of the most compelling aspects of BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE is its potential as a lead compound for developing novel therapeutic agents. Studies have demonstrated that modifications at the 2-position of the thiazin ring can significantly alter the pharmacological profile of the molecule. For instance, recent research has explored analogs with varying substituents at this position to optimize binding affinity and selectivity for specific biological targets. The amine functionality at the 2-position not only contributes to the molecule's basicity but also allows for further derivatization through reactions such as alkylation or acylation, expanding its synthetic utility.
The pharmacokinetic properties of BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE are also of considerable interest. Computational modeling studies have suggested that this compound exhibits favorable solubility and metabolic stability, making it a promising candidate for oral administration. Additionally, its predicted bioavailability profiles align well with those of other successful therapeutic agents in clinical use. These attributes are critical for ensuring that the compound can reach its target sites in sufficient concentrations to elicit a therapeutic response.
In vitro studies have begun to unravel the mechanistic basis of BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE's biological activity. Initial experiments have revealed that this compound interacts with several key enzymes implicated in metabolic disorders. Notably, it has shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and xanthine oxidase (XO), which are critical in regulating cellular metabolism and redox balance. These findings are particularly intriguing given the growing interest in targeting metabolic pathways as a strategy for treating chronic diseases.
The synthesis of BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE presents an interesting challenge due to the complexity of its heterocyclic core. Traditional synthetic routes involve multi-step processes that require careful control over reaction conditions to avoid unwanted side products. However, recent advances in catalytic methods have enabled more efficient and scalable synthesis of thiazin derivatives. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the benzyl-thiazin moiety with high precision. These innovations not only streamline the synthetic pathway but also improve the overall yield and purity of the final product.
The potential applications of BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its structural features that mimic natural products known for their biological activity. Furthermore, its stability under various environmental conditions makes it a candidate for developing novel polymers or coatings with enhanced durability.
As research continues to uncover new biological functions of thiazin derivatives, BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE is poised to play a pivotal role in addressing unmet medical needs. Its unique structural features combined with promising preclinical data make it an attractive candidate for further development into a therapeutic agent. Future studies will focus on optimizing its pharmacological properties through structure-activity relationship (SAR) analysis and exploring novel synthetic methodologies to improve production efficiency.
In conclusion,BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE (CAS No. 30480-73-0) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its structural complexity and diverse biological activities make it a valuable tool for researchers seeking to develop new treatments for metabolic disorders and other diseases. As our understanding of its pharmacological properties continues to evolve,BENZYL-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YL)-AMINE is likely to remain at the forefront of medicinal chemistry research for years to come.
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